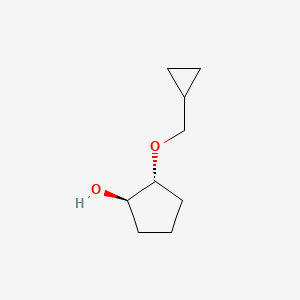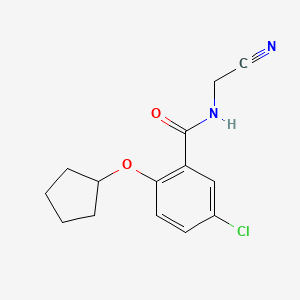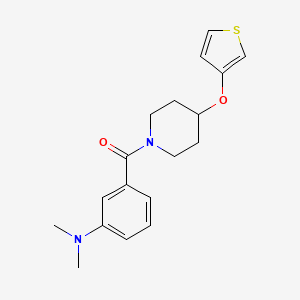![molecular formula C15H19N3O3S B2525416 5-ethyl-6-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 735288-62-7](/img/structure/B2525416.png)
5-ethyl-6-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-ethyl-6-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a derivative of thieno[2,3-d]pyrimidin-4-one, which is a heterocyclic compound. This class of compounds has been studied for various biological activities, including anti-inflammatory properties. The presence of a morpholine ring and substitutions at specific positions on the pyrimidine ring may influence the compound's activity and its interaction with biological targets.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4-one derivatives has been reported using a consecutive method that involves an aza-Wittig reaction followed by a reaction with various amines, phenols, or alcohols . This method yields 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones with high efficiency. Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with modifications to incorporate the specific substituents such as the ethyl group, the methyl group, and the morpholin-4-yl-2-oxoethyl moiety.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by a fused ring system that includes a thiophene and a pyrimidine ring. The substitution pattern on the rings is crucial for the compound's chemical and biological properties. The molecular structure of the compound would include additional substituents, which are likely to affect its conformation and electronic distribution, potentially impacting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of thieno[2,3-d]pyrimidin-4-one derivatives can be influenced by the substituents present on the molecule. The aza-Wittig reaction mentioned in the synthesis of related compounds suggests that the core structure has reactive sites that can be utilized for further chemical modifications. The presence of a morpholine ring in the compound may also offer additional sites for chemical reactions, such as nucleophilic substitution, due to the presence of the ether and amine functionalities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound 5-ethyl-6-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one are not detailed in the provided papers, related compounds with the thieno[2,3-d]pyrimidin-4-one core have been synthesized and studied. These compounds generally exhibit solid-state properties and may have varying solubilities in organic solvents depending on the nature and position of the substituents . The anti-inflammatory activity of similar compounds has been reported, with some derivatives showing higher activity than acetylsalicylic acid , indicating the potential pharmacological relevance of the compound's physical and chemical properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed synthetic methods for compounds with the thieno[2,3-d]pyrimidin-4-one structure, demonstrating their potential in medicinal chemistry. For example, a rapid and green synthetic method for a related compound was established, showing the compound's role as an important intermediate that inhibited tumor necrosis factor alpha and nitric oxide (Lei et al., 2017). Another study focused on the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, highlighting their anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Pharmacological Applications
The compound and its derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. One study synthesized derivatives that exhibited anti-inflammatory activity in vivo, some of which were more active than acetylsalicylic acid (Jakubkienė et al., 2003). Another research effort described the synthesis of a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, showcasing the compound's utility in neurological research (Wang et al., 2017).
Antitumor Activity
Compounds containing the thieno[2,3-d]pyrimidin-4-one structure have been evaluated for their antitumor activity. A study on the preclinical assessment of the absorption and disposition of a specific inhibitor targeting the PI3K/mTOR pathway, with predictions for its pharmacokinetics and efficacy in humans, illustrates the compound's potential in cancer therapy (Salphati et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
5-ethyl-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-3-10-9(2)22-15-13(10)14(20)16-11(17-15)8-12(19)18-4-6-21-7-5-18/h3-8H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGDGVFVMGIULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)NC(=N2)CC(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide](/img/structure/B2525333.png)
![(1R,5R,8R)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2525334.png)
![2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2525335.png)
![3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525336.png)

![(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2525345.png)
![N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2525347.png)



![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2525351.png)

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2525354.png)
